Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring via a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate typically involves the reaction of isochroman derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide with a manganese catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spiroindoles: Another class of spirocyclic compounds with significant applications in medicinal chemistry.
Uniqueness
Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an isochroman ring and a piperidine ring, which imparts distinct physicochemical properties and biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGGGAYIJXYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723263 | |
Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-76-0 | |
Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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